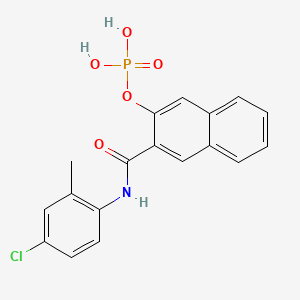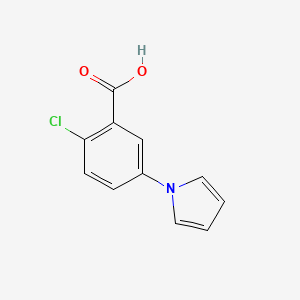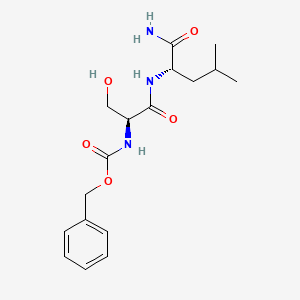
NVP-231
Übersicht
Beschreibung
NVP-231: is a complex organic compound with the molecular formula C25H25N3O2S and a molecular weight of 431.56 g/mol . This compound is known for its unique structure, which combines a benzothiazole moiety with an adamantane core, making it a subject of interest in various scientific fields.
Wirkmechanismus
Target of Action
NVP-231, also known as N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide, is a potent, specific, and reversible inhibitor of Ceramide Kinase (CerK) . CerK is the enzyme that catalyzes the generation of ceramide-1-phosphate (C1P), which may regulate various cellular functions, including inflammatory reactions and cell growth .
Mode of Action
This compound competitively inhibits the binding of ceramide to CerK . This inhibition disrupts the normal function of CerK, leading to changes in the cell cycle and induction of apoptosis .
Biochemical Pathways
The inhibition of CerK by this compound affects the sphingolipid pathway . CerK is responsible for the production of C1P from ceramide, a process that influences several cellular processes. By inhibiting CerK, this compound disrupts the balance of sphingolipids, leading to an increase in ceramide levels and a decrease in C1P levels .
Pharmacokinetics
It is known that this compound is applied to cancer cell lines in increasing concentrations to measure its effects . The compound’s impact on cell viability, DNA synthesis, and colony formation is concentration-dependent .
Result of Action
This compound has been shown to reduce cell viability, DNA synthesis, and colony formation in a concentration-dependent manner in both breast and lung cancer cell lines . It induces apoptosis, as evidenced by increased DNA fragmentation and cleavage of caspase-3 and caspase-9 . Additionally, this compound decreases the number of cells in the S phase and induces M phase arrest, leading to an increased mitotic index .
Action Environment
The action of this compound can be influenced by the presence of other compounds. For instance, the effect on the cell cycle is more pronounced when this compound treatment is combined with staurosporine . Furthermore, the environment within the cell itself, such as the presence of a KRAS mutation, can affect the sensitivity of the cell to this compound .
Biochemische Analyse
Biochemical Properties
NVP-231 competitively inhibits the binding of ceramide to CerK, thereby reducing the production of C1P . It has been shown to induce cell apoptosis by increasing DNA fragmentation and caspase-3 and caspase-9 cleavage .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. In both breast and lung cancer cell lines, this compound concentration-dependently reduced cell viability, DNA synthesis, and colony formation . It also induced apoptosis, as measured by increased DNA fragmentation and caspase-3 and caspase-9 cleavage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with CerK. By inhibiting CerK, this compound disrupts the production of C1P, a crucial molecule in various cellular functions . This disruption leads to increased DNA fragmentation and the cleavage of caspase-3 and caspase-9, ultimately inducing apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in both breast and lung cancer cell lines, the inhibitory effects of this compound on cell viability, DNA synthesis, and colony formation were found to be concentration-dependent .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages
Metabolic Pathways
This compound is involved in the metabolic pathway of ceramide, a sphingolipid. By inhibiting CerK, this compound disrupts the conversion of ceramide to C1P .
Subcellular Localization
Cerk, the enzyme that this compound inhibits, is known to be present in both the microsomal membrane fraction and in the cytosolic fraction of cells .
Vorbereitungsmethoden
The synthesis of NVP-231 involves multiple steps. One common synthetic route includes the following steps :
Formation of Benzothiazole Core: The benzothiazole core is typically synthesized through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.
Amidation Reaction: The benzothiazole derivative is then reacted with benzoyl chloride to form the benzamido group.
Adamantane Incorporation: The adamantane moiety is introduced through a coupling reaction with adamantane-1-carboxylic acid, using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
NVP-231 undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like sodium hydride (NaH) and alkyl halides.
Wissenschaftliche Forschungsanwendungen
NVP-231 has a wide range of scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Vergleich Mit ähnlichen Verbindungen
NVP-231 can be compared with other similar compounds, such as:
N-(6-chlorobenzo[d]thiazol-2-yl)acetamide: This compound also contains a benzothiazole core but differs in its substitution pattern and lacks the adamantane moiety.
N-(2-benzamidobenzo[d]thiazol-6-yl)adamantane-1-carboxamide: This compound is structurally similar but may have different substituents on the benzothiazole ring.
The uniqueness of this compound lies in its combination of the benzothiazole and adamantane structures, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-(2-benzamido-1,3-benzothiazol-6-yl)adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2S/c29-22(18-4-2-1-3-5-18)28-24-27-20-7-6-19(11-21(20)31-24)26-23(30)25-12-15-8-16(13-25)10-17(9-15)14-25/h1-7,11,15-17H,8-10,12-14H2,(H,26,30)(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSSJPGNLQPWSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC5=C(C=C4)N=C(S5)NC(=O)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399268 | |
| Record name | NVP-231 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362003-83-6 | |
| Record name | NVP-231 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40399268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of NVP-231?
A1: this compound is a potent, specific, and reversible inhibitor of ceramide kinase (CERK). [, , ] It acts by competitively inhibiting the binding of ceramide to CERK, thereby preventing the phosphorylation of ceramide to ceramide-1-phosphate (C1P). [, ]
Q2: What are the downstream effects of inhibiting CERK with this compound?
A2: By inhibiting CERK, this compound effectively reduces the levels of C1P within cells. [, ] This leads to an accumulation of ceramide, a pro-apoptotic lipid. [, , ] Consequently, this compound has been shown to induce apoptosis, inhibit proliferation, and sensitize cancer cells to chemotherapy. [, , , , ]
Q3: Has this compound demonstrated efficacy in any specific cancer models?
A3: Studies have shown promising results with this compound in various cancer models. For instance, this compound was found to be particularly effective against cisplatin-resistant ovarian cancer cells, enhancing cisplatin’s efficacy and inducing apoptosis. [] Similarly, it has shown potential in breast cancer models, where it inhibited the migration and invasion of metastatic breast cancer cells. []
Q4: Does the structure of this compound offer insights into its activity?
A4: While the provided research papers don't delve into detailed structure-activity relationship (SAR) studies, they do highlight the competitive nature of this compound's inhibition of ceramide binding to CERK. [] This suggests that structural modifications impacting its binding affinity for the ceramide binding site of CERK would likely influence its potency and selectivity.
Q5: Is this compound effective in non-cancerous cell models?
A5: Interestingly, this compound has also shown activity in non-cancerous cell models. Research suggests it can reduce the levels of senescent cells, a state of cell cycle arrest often associated with aging and disease. [] This effect is also linked to its ability to modulate ceramide and C1P levels. []
Q6: Does the efficacy of this compound vary across different cell types?
A7: Data suggests that the sensitivity to this compound can vary across different cell types. For example, in a study focusing on breast cancer, researchers found that estrogen receptor (ER)-positive breast cancer cells resistant to endocrine therapy were more sensitive to this compound compared to their ER-positive, endocrine therapy-sensitive counterparts. [] This difference in sensitivity was linked to variations in ceramide homeostasis and the expression of BCL2 family proteins, suggesting that cellular context influences the response to this compound. []
Q7: Has this compound been evaluated in clinical trials?
A7: The provided research papers primarily discuss preclinical studies involving this compound. While these studies highlight its potential as a therapeutic agent, further investigations, including clinical trials, are necessary to determine its safety and efficacy in humans.
Q8: What are the potential therapeutic applications of this compound?
A8: Based on its preclinical efficacy, this compound holds promise for treating a range of diseases, including:
- Cancer: By promoting apoptosis and sensitizing cancer cells to chemotherapy, this compound shows potential as a targeted therapy for various cancers, including breast, lung, ovarian, and neuroblastoma. [, , , ]
- Mesangioproliferative Kidney Diseases: this compound's ability to inhibit proliferation in renal cells suggests its potential in treating mesangioproliferative kidney diseases. []
- Aging and Age-Related Diseases: By modulating senescent cell levels, this compound could have implications for managing age-related diseases and potentially even influencing the aging process itself. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















